molecular formula C38H42N4O11 B12390170 CD147 degrader 1

CD147 degrader 1

货号: B12390170
分子量: 730.8 g/mol
InChI 键: HXOYUWKUTDAHIM-PWKARDCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

CD147 降解剂 1 的制备涉及多个步骤,包括 PROTAC 分子的合成。一般的合成路线包括以下步骤:

工业生产方法

CD147 降解剂 1 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保最终产品的均一性和纯度 .

化学反应分析

反应类型

CD147 降解剂 1 经历各种化学反应,包括:

常用试剂和条件

CD147 降解剂 1 的合成和反应中常用的试剂包括:

形成的主要产物

这些反应形成的主要产物包括 CD147 降解剂 1 的各种衍生物,它们可能具有不同的生物活性及性质 .

科学研究应用

CD147 降解剂 1 具有多种科学研究应用,包括:

    癌症研究: 它用于研究 CD147 在肿瘤进展和转移中的作用。

    免疫学: 该化合物用于探索 CD147 在免疫逃逸和调节中的作用。

    药物开发: CD147 降解剂 1 用于开发针对 CD147 的新药。

作用机制

CD147 降解剂 1 通过结合 CD147 并募集 E3 泛素连接酶发挥作用。这导致 CD147 通过蛋白酶体途径泛素化并随后降解。 CD147 的降解导致其功能受到抑制,包括调节基质金属蛋白酶、免疫逃逸和肿瘤进展 . 涉及的分子靶点和通路包括 PI3K/Akt/mTOR 通路、缺氧诱导因子和基质金属蛋白酶 .

相似化合物的比较

类似化合物

CD147 降解剂 1 的独特性

CD147 降解剂 1 作为 PROTAC 分子,其作用机制独一无二。与阻断 CD147 功能的抑制剂不同,CD147 降解剂 1 促进 CD147 的降解,从而导致其功能更持续、更完全地受到抑制。 这使其成为一种很有前景的治疗剂,与传统抑制剂相比,其可能具有更高的疗效和更低的耐药性 .

生物活性

CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:

  • Binding : this compound binds to the CD147 protein.
  • Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.
  • Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.

This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.

Biological Functions of CD147

CD147 is involved in several biological functions that contribute to tumor biology:

  • Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.
  • Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .
  • Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .

By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in various preclinical models:

  • Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .
  • Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:

Compound NameMechanism/TargetUnique Features
Monocarboxylate Transporter InhibitorsInhibit transport functions of monocarboxylate transportersDirectly affects metabolic pathways in tumors
Matrix Metalloproteinase InhibitorsInhibit matrix metalloproteinases directlyFocus on extracellular matrix degradation
Cyclophilin InhibitorsTarget cyclophilins which interact with CD147Broader effects on immune responses

This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.

Case Studies and Research Findings

Numerous studies have investigated the role of CD147 and its inhibitors:

  • Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .
  • Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .

属性

分子式

C38H42N4O11

分子量

730.8 g/mol

IUPAC 名称

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

InChI

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1

InChI 键

HXOYUWKUTDAHIM-PWKARDCOSA-N

手性 SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

规范 SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。